molecular formula C16H20N4O4S2 B2653764 2-[(4,6-dimethylpyrimidin-2-yl)sulfanyl]-N-{4-[(2-hydroxyethyl)sulfamoyl]phenyl}acetamide CAS No. 709001-31-0

2-[(4,6-dimethylpyrimidin-2-yl)sulfanyl]-N-{4-[(2-hydroxyethyl)sulfamoyl]phenyl}acetamide

Cat. No.: B2653764
CAS No.: 709001-31-0
M. Wt: 396.48
InChI Key: SHCDDSQDUTYHLE-UHFFFAOYSA-N
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Description

2-[(4,6-dimethylpyrimidin-2-yl)sulfanyl]-N-{4-[(2-hydroxyethyl)sulfamoyl]phenyl}acetamide is a complex organic compound with potential applications in various scientific fields. This compound features a pyrimidine ring substituted with dimethyl groups and a sulfanyl group, connected to an acetamide moiety. The presence of a hydroxyethylsulfamoyl group further enhances its chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-[(4,6-dimethylpyrimidin-2-yl)sulfanyl]-N-{4-[(2-hydroxyethyl)sulfamoyl]phenyl}acetamide typically involves multi-step organic reactions. The initial step often includes the formation of the pyrimidine ring, followed by the introduction of dimethyl groups. The sulfanyl group is then attached to the pyrimidine ring through a nucleophilic substitution reaction. The final steps involve the formation of the acetamide moiety and the attachment of the hydroxyethylsulfamoyl group under controlled conditions .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of automated reactors and continuous flow systems can enhance the efficiency and yield of the synthesis. Optimization of reaction conditions, such as temperature, pressure, and solvent choice, is crucial for large-scale production .

Chemical Reactions Analysis

Types of Reactions

2-[(4,6-dimethylpyrimidin-2-yl)sulfanyl]-N-{4-[(2-hydroxyethyl)sulfamoyl]phenyl}acetamide undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

Scientific Research Applications

2-[(4,6-dimethylpyrimidin-2-yl)sulfanyl]-N-{4-[(2-hydroxyethyl)sulfamoyl]phenyl}acetamide has diverse applications in scientific research:

Mechanism of Action

The mechanism of action of 2-[(4,6-dimethylpyrimidin-2-yl)sulfanyl]-N-{4-[(2-hydroxyethyl)sulfamoyl]phenyl}acetamide involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, altering their activity and leading to various biological effects. The hydroxyethylsulfamoyl group plays a crucial role in its binding affinity and specificity .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

The uniqueness of 2-[(4,6-dimethylpyrimidin-2-yl)sulfanyl]-N-{4-[(2-hydroxyethyl)sulfamoyl]phenyl}acetamide lies in its hydroxyethylsulfamoyl group, which imparts distinct chemical and biological properties. This group enhances its solubility, binding affinity, and potential therapeutic applications compared to similar compounds .

Biological Activity

The compound 2-[(4,6-dimethylpyrimidin-2-yl)sulfanyl]-N-{4-[(2-hydroxyethyl)sulfamoyl]phenyl}acetamide is a novel chemical entity that has garnered attention due to its potential therapeutic applications. This article explores its biological activity, including anti-inflammatory properties, inhibition of specific enzymes, and potential implications in drug development.

The molecular formula of the compound is C12H13N5O2SC_{12}H_{13}N_{5}O_{2}S, with a molecular weight of 275.33 g/mol. The structure features a pyrimidine ring, a sulfonamide group, and an acetamide moiety, contributing to its diverse biological activities.

PropertyValue
Molecular Weight275.33 g/mol
Molecular FormulaC12H13N5O2S
LogP0.6336
Polar Surface Area60.592 Ų
Hydrogen Bond Acceptors7
Hydrogen Bond Donors1

Anti-inflammatory Effects

Research indicates that compounds similar to This compound exhibit significant anti-inflammatory activity. A study focusing on N-(2-hydroxyphenyl)acetamide demonstrated its ability to inhibit inflammation in adjuvant-induced arthritis models in rats. The compound reduced levels of pro-inflammatory cytokines such as IL-1 beta and TNF-alpha, suggesting a mechanism that could be relevant for treating inflammatory diseases .

Enzyme Inhibition

The compound's structural components suggest potential interactions with various enzymes. Sulfonamides are known for their ability to inhibit bacterial dihydropteroate synthase and urease, which are critical in bacterial metabolism and pathogenesis . The presence of the pyrimidine moiety may enhance binding affinity to these targets.

Case Studies

  • Anti-Arthritic Activity : In a controlled study involving Sprague Dawley rats, treatment with N-(2-hydroxyphenyl)acetamide (related to our compound) significantly decreased paw edema and body weight loss associated with arthritis . This suggests potential applications in managing rheumatoid arthritis.
  • Urease Inhibition : The compound's sulfonamide group may provide effective urease inhibition, which is crucial for treating conditions like urinary tract infections. Research has shown that sulfonamides can act as potent urease inhibitors .

The biological activity of This compound is likely mediated through several mechanisms:

  • Cytokine Modulation : By inhibiting the synthesis or release of pro-inflammatory cytokines.
  • Enzyme Interaction : Binding to active sites of target enzymes, thereby preventing their function.

Properties

IUPAC Name

2-(4,6-dimethylpyrimidin-2-yl)sulfanyl-N-[4-(2-hydroxyethylsulfamoyl)phenyl]acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H20N4O4S2/c1-11-9-12(2)19-16(18-11)25-10-15(22)20-13-3-5-14(6-4-13)26(23,24)17-7-8-21/h3-6,9,17,21H,7-8,10H2,1-2H3,(H,20,22)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SHCDDSQDUTYHLE-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=NC(=N1)SCC(=O)NC2=CC=C(C=C2)S(=O)(=O)NCCO)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H20N4O4S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

396.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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